Benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)-
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Overview
Description
Benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- is an organosulfur compound with the molecular formula C14H12Cl2O3S. This compound is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a 2-chloro group and a 5-(1-(4-chlorophenyl)ethyl) group. It is a white crystalline solid that is soluble in water and ethanol but slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether .
Preparation Methods
The synthesis of benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with concentrated sulfuric acid, which introduces the sulfonic acid group onto the benzene ring . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- undergoes various chemical reactions typical of aromatic sulfonic acids. These include:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonyl chloride using reagents like phosphorus pentachloride.
Desulfonation: Heating the compound in water near 200°C can reverse the sulfonation, removing the sulfonic acid group.
Scientific Research Applications
Benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit human neutrophil elastase, an enzyme involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates and thereby reducing inflammation .
Comparison with Similar Compounds
Benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- can be compared with other aromatic sulfonic acids, such as:
Sulfanilic acid: Another aromatic sulfonic acid used in the synthesis of dyes and pharmaceuticals.
p-Toluenesulfonic acid: Commonly used as a catalyst in organic synthesis.
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
The uniqueness of benzenesulfonic acid, 2-chloro-5-(1-(4-chlorophenyl)ethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
129570-58-7 |
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Molecular Formula |
C14H12Cl2O3S |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-chloro-5-[1-(4-chlorophenyl)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H12Cl2O3S/c1-9(10-2-5-12(15)6-3-10)11-4-7-13(16)14(8-11)20(17,18)19/h2-9H,1H3,(H,17,18,19) |
InChI Key |
MCXKUFFWMVADRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)S(=O)(=O)O |
Origin of Product |
United States |
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